2,3-Dimethylindoline

Descripción general

Descripción

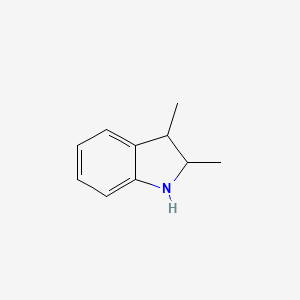

2,3-Dimethylindoline is an organic compound with the molecular formula C10H13N It is a derivative of indoline, characterized by the presence of two methyl groups at the 2 and 3 positions of the indoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Dimethylindoline can be synthesized through the reduction of 2,3-dimethylindole. One common method involves the use of zinc dust and 85% phosphoric acid. The reaction typically yields a mixture of cis and trans isomers of this compound . Another method involves catalytic hydrogenation using ruthenium on alumina (Ru/Al2O3) as a catalyst, which can achieve complete hydrogenation under specific conditions of temperature and hydrogen pressure .

Industrial Production Methods: Industrial production of this compound may involve similar reduction and hydrogenation techniques, optimized for large-scale synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Hydrogenation and Dehydrogenation Reactions

2,3-Dimethylindoline (8H-2,3-dimethylindole) serves as a liquid organic hydrogen carrier (LOHC) due to its reversible hydrogenation-dehydrogenation cycle. This process is catalyzed by Ru/Al₂O₃ under varying conditions:

Kinetic Parameters

-

Hydrogenation : Rate constants increase with temperature (160–200°C) and H₂ pressure.

-

Dehydrogenation : Rate constants rise from 0.0050 mol·L⁻¹ at 180°C to 0.0090 mol·L⁻¹ at 210°C.

Catalytic Spirocyclization

This compound derivatives participate in palladium-catalyzed spirocyclization reactions. For instance, tryptamine analogs react with propargyl carbonates to form spiroindolenines:

| Substrate | Catalyst System | Conditions | Yield (%) | Product Structure | Reference |

|---|---|---|---|---|---|

| Tosyl-tryptamine | Pd₂(dba)₃·CHCl₃/Xantphos | CH₂Cl₂, 23°C, 4 h | 98 | Spiro[indoline-3,3'-pyrrolidine] |

Mechanism :

-

Propargyl carbonate undergoes oxidative addition with Pd(0).

-

Allenyl-Pd intermediate forms, enabling dual nucleophilic attack (C-3 and N of indoline).

-

Spirocyclization yields fused indolenine-pyrrolidine products.

Comparative Reaction Data

Mechanistic Insights

-

Hydrogen Storage Cycle :

-

Spirocyclization :

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

2,3-Dimethylindoline serves as a crucial intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through different chemical reactions:

- Diels-Alder Reactions : this compound is utilized in photosensitized Diels-Alder reactions, which are important for constructing complex cyclic structures .

- Baylis-Hillman Reactions : It acts as a reactant in Baylis-Hillman reactions, facilitating the synthesis of α-hydroxy carbonyl compounds .

- Electrochemical Reactions : The compound participates in electrochemical dearomatization processes, leading to the formation of 2,3-dialkoxy or 2,3-diazido indolines under mild conditions .

Biological Applications

The biological significance of this compound is highlighted by its potential as a pharmacological agent:

- Opioid Receptor Agonists : Derivatives of this compound have shown activity as potent opioid receptor agonists, indicating potential therapeutic applications in pain management .

- Dopamine Receptor Antagonists : It has been explored for its role as an antagonist at dopamine receptors D2 and D4, which may have implications in treating various neurological disorders .

Material Science

In material science, this compound has been investigated for its properties in photorefractive materials:

- Photorefractive Applications : The compound's photophysical properties make it suitable for use in photorefractive materials, which are essential for optical data storage and processing technologies .

Case Studies and Research Findings

- Oxidation Studies : Research on the oxidation of 2,3-dimethylindole has demonstrated that it can form oxidized dimers under autoxidation conditions. This property is significant for understanding the stability and degradation pathways of indole derivatives .

- Electrochemical Dearomatization : A study highlighted the successful electrochemical dearomatization of indoles using this compound as a substrate. This method provides a straightforward approach to synthesize functionalized indolines with high yields and selectivity .

- Kinetics of Oxidation : The kinetics and mechanisms involved in the oxidation of 2,3-dimethylindole by potassium peroxodisulphate were thoroughly investigated. The findings revealed that the reaction proceeds through a first-order mechanism with respect to both reactants .

Mecanismo De Acción

The mechanism of action of 2,3-dimethylindoline depends on its specific application. In catalytic hydrogenation, for example, it acts as a hydrogen donor, undergoing hydrogenation and dehydrogenation reactions. The molecular targets and pathways involved vary based on the specific chemical or biological context in which it is used .

Comparación Con Compuestos Similares

2,3-Dimethylindole: The precursor to 2,3-dimethylindoline, differing by the presence of a double bond in the indole ring.

Indoline: The parent compound, lacking the methyl groups at the 2 and 3 positions.

Indole: The aromatic counterpart, with a double bond in the ring structure.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in specific synthetic applications and research contexts where these properties are advantageous.

Actividad Biológica

2,3-Dimethylindoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, cytotoxicity, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of indole derivatives. Various methods have been explored to enhance yield and purity, including the use of microwave-assisted synthesis and solid-phase techniques.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits promising cytotoxic effects against various cancer cell lines. The compound has shown significant activity against lung carcinoma (A549) and pancreatic carcinoma (PANC-1) cell lines.

These findings suggest that this compound may serve as a lead compound for the development of new anticancer agents.

The mechanism by which this compound exerts its cytotoxic effects is not fully understood; however, it is believed to involve the induction of apoptosis in cancer cells. Studies indicate that it may interfere with mitochondrial function and induce oxidative stress, leading to cell death.

Case Studies

In a study examining the effects of various indole derivatives on cancer cells, this compound was highlighted for its potent activity. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers in treated cells.

- Study Findings : Treated A549 cells showed an increase in sub-G1 population indicative of apoptosis.

- : The compound's ability to induce apoptosis positions it as a potential candidate for further investigation in cancer therapy.

Additional Biological Activities

Beyond its anticancer properties, this compound has been explored for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Propiedades

IUPAC Name |

2,3-dimethyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPSOAOENINXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908033 | |

| Record name | 2,3-Dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22120-50-9, 10276-90-1 | |

| Record name | 2,3-Dimethylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22120-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62098 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.